molecular formula C8H6ClFN2O3 B2677538 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide CAS No. 196812-96-1

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

Cat. No. B2677538
CAS RN: 196812-96-1
M. Wt: 232.6
InChI Key: NNPSKPMFJTXMMY-UHFFFAOYSA-N
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Description

“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” is a compound that has shown potential against Klebsiella pneumoniae . It was obtained from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline .


Synthesis Analysis

The compound was synthesized from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethylamine (Et3N), with a yield of 80% . All compounds were purified using the recrystallization method and their purities were confirmed by the melting point .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” is characterized by infrared (IR), 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The compound has shown antibacterial activity against K. pneumoniae . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .

Scientific Research Applications

Antibacterial Activity Against Klebsiella Pneumoniae

“2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” has shown potential against Klebsiella pneumoniae, a pathogen that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule improves this antibacterial activity . The substance possibly acts on penicillin-binding protein, promoting cell lysis .

In Vitro Toxicity Analysis

Preliminary tests have indicated that “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” did not show significant cytotoxic potential . This makes it an interesting substance for future studies that explore its antimicrobial capacity .

Combination with Antibacterial Drugs

Research has been conducted to analyze the effects of the association of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with ciprofloxacin, cefepime, ceftazidime, meropenem, and imipenem against K. pneumoniae strains . The results showed additivity when the substance was combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .

Potential Future Clinical Use

The combination of “2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide” with antibacterial drugs has shown potential for future clinical use . Further studies are needed to analyze this viability .

Pharmacokinetic Profile

The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .

Antibacterial Drug Association

The acetamide was able to optimize the effects of antibacterial drugs, reducing the concentrations necessary to cause bacterial death . These data indicate a potential future clinical use of these combinations .

Mechanism of Action

The substance possibly acts on penicillin-binding protein, promoting cell lysis . The A2 and A1 molecules performed hydrogen bonding interactions with the Thr701, Thr 699, Asn574, and Ser510 residues, together with several Van der Walls interactions with other residues from the active site .

Future Directions

The compound has shown good potential against K. pneumoniae and the presence of the chloro atom seems to improve its antimicrobial activity . These data indicate a potential future clinical use of these combinations, and further studies are needed to analyze this viability .

properties

IUPAC Name

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPSKPMFJTXMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

CAS RN

196812-96-1
Record name 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
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